Superior PCAF Inhibition Potency of Pcaf-IN-2 (Compound 17) vs. Structural Analogs and Bromosporine
Pcaf-IN-2 (compound 17) is the most potent PCAF inhibitor within the triazolophthalazine series, with an IC50 of 5.31 µM [1]. In comparison, the closest analog compound 32 has an IC50 of 10.30 µM (1.9-fold less potent), while compounds 18 and 25 are significantly weaker with IC50 values of 17.09 µM and 32.96 µM, respectively [1]. The reference inhibitor bromosporine has an IC50 of 5.00 µM, nearly identical to Pcaf-IN-2; however, bromosporine is a pan-BET inhibitor with broader off-target effects, making Pcaf-IN-2 a more selective tool for probing PCAF-specific biology [1].
| Evidence Dimension | PCAF inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.31 µM |
| Comparator Or Baseline | Bromosporine: 5.00 µM; Compound 32: 10.30 µM; Compound 18: 17.09 µM; Compound 25: 32.96 µM |
| Quantified Difference | 2.0-fold more potent than compound 32; 3.2-fold vs 18; 6.2-fold vs 25 |
| Conditions | In vitro PCAF histone acetyltransferase assay |
Why This Matters
Ensuring optimal PCAF inhibition potency is critical for achieving robust target engagement and downstream cellular readouts without confounding effects from weaker analogs or promiscuous inhibitors.
- [1] Turky A, Bayoumi AH, Ghiaty A, El-Azab AS, Abdel-Aziz AA, Abulkhair HS. Design, synthesis, and antitumor activity of novel compounds based on 1,2,4-triazolophthalazine scaffold: Apoptosis-inductive and PCAF-inhibitory effects. Bioorg Chem. 2020 Aug;101:104019. View Source
